molecular formula C14H14O4S B5696577 ethyl (2-naphthylsulfonyl)acetate

ethyl (2-naphthylsulfonyl)acetate

Cat. No. B5696577
M. Wt: 278.33 g/mol
InChI Key: YBDBZISKURRTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-naphthylsulfonyl)acetate, also known as ENSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 312.39 g/mol.

Mechanism of Action

The mechanism of action of ethyl (2-naphthylsulfonyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl (2-naphthylsulfonyl)acetate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
In addition, ethyl (2-naphthylsulfonyl)acetate has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway that plays a role in the regulation of inflammation and immune responses. Inhibition of NF-kB leads to the reduction of pro-inflammatory cytokine production and the inhibition of inflammation.
Biochemical and Physiological Effects:
ethyl (2-naphthylsulfonyl)acetate has been found to have various biochemical and physiological effects. In cancer cells, ethyl (2-naphthylsulfonyl)acetate has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, ethyl (2-naphthylsulfonyl)acetate has been found to inhibit the migration and invasion of cancer cells, leading to the inhibition of metastasis.
In inflammation, ethyl (2-naphthylsulfonyl)acetate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to the inhibition of inflammation. In addition, ethyl (2-naphthylsulfonyl)acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

Ethyl (2-naphthylsulfonyl)acetate has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and purify. In addition, it has been extensively studied for its potential applications in various fields, making it a well-characterized compound.
One limitation is that the mechanism of action of ethyl (2-naphthylsulfonyl)acetate is not fully understood, making it difficult to design experiments to study its effects. In addition, ethyl (2-naphthylsulfonyl)acetate has been found to have relatively low solubility in aqueous solutions, making it difficult to study its effects in biological systems.

Future Directions

There are several future directions for research on ethyl (2-naphthylsulfonyl)acetate. One direction is to further investigate its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to determine the efficacy and safety of ethyl (2-naphthylsulfonyl)acetate as a potential anticancer agent. In agriculture, further studies are needed to determine the potential use of ethyl (2-naphthylsulfonyl)acetate as a herbicide in various crop fields. In material science, further studies are needed to determine the potential use of ethyl (2-naphthylsulfonyl)acetate as a photoacid generator in the production of microelectronic devices.
Another direction is to further investigate the mechanism of action of ethyl (2-naphthylsulfonyl)acetate. Studies are needed to determine the specific enzymes and signaling pathways that are inhibited by ethyl (2-naphthylsulfonyl)acetate, as well as the downstream effects of these inhibitions.
Conclusion:
ethyl (2-naphthylsulfonyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory and anticancer properties and has shown promise as a potential herbicide and photoacid generator. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of ethyl (2-naphthylsulfonyl)acetate involves the reaction between 2-naphthylsulfonyl chloride and ethyl acetate in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields ethyl (2-naphthylsulfonyl)acetate as a product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl (2-naphthylsulfonyl)acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ethyl (2-naphthylsulfonyl)acetate has been found to exhibit anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, ethyl (2-naphthylsulfonyl)acetate has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In agriculture, ethyl (2-naphthylsulfonyl)acetate has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species and has shown promise as a selective herbicide for use in crop fields.
In material science, ethyl (2-naphthylsulfonyl)acetate has been studied for its potential use as a photoacid generator in the production of microelectronic devices. It has been found to exhibit excellent photochemical properties and has shown promise as a replacement for traditional photoacid generators.

properties

IUPAC Name

ethyl 2-naphthalen-2-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-2-18-14(15)10-19(16,17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBZISKURRTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-naphthylsulfonyl)acetate

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